N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo-triazinone core linked to a fluorophenyl group and an acetamide moiety substituted with 3,4-dimethoxyphenyl. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (fluoro) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4/c1-30-18-8-7-15(9-19(18)31-2)24-20(28)11-26-21(29)17-10-16(25-27(17)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRPGLJISDTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that combines elements of triazine and pyrazole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C23H24FN3O
- IUPAC Name : this compound
This compound is characterized by a dimethoxyphenyl group and a fluorophenyl group attached to a pyrazolo-triazine core.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have shown that compounds containing pyrazole and triazine moieties possess significant antibacterial and antifungal properties. For instance, derivatives of triazines have been reported to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties in various models. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
- Anticancer Potential : The anticancer activity of related compounds has been documented extensively. For example, certain pyrazolo[1,5-d]triazines have shown cytotoxic effects against different cancer cell lines including breast and colon cancer .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Anti-inflammatory Mechanism
In vitro assays revealed that this compound could significantly reduce the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism where the compound modulates inflammatory responses through the inhibition of nitric oxide synthase (iNOS) activity .
Anticancer Activity
In a recent study involving human cancer cell lines (MCF-7 for breast cancer and HCT116 for colon cancer), the compound demonstrated notable cytotoxicity. The IC50 values were lower than those of commonly used chemotherapeutic agents such as doxorubicin . Molecular docking studies indicated that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrazolo[1,5-d][1,2,4]triazin core with specific substitutions that enhance its chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazolo Core : The initial step includes the cyclization of appropriate precursors to form the pyrazolo core.
- Substitution Reactions : Electrophilic aromatic substitution introduces the 3,4-dimethoxyphenyl and 4-fluorophenyl groups.
- Final Modifications : Methylation or acylation may be performed to achieve the desired final product structure.
Biological Activities
The biological activities of N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide have been the subject of various studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, they may inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation and tumor growth .
- Antiviral Properties : Some derivatives of pyrazolo compounds have shown effectiveness against viral infections by disrupting viral replication mechanisms. This suggests potential applications in developing antiviral agents .
Therapeutic Applications
Given its biological activities, this compound may be explored for several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to inhibit COX-2 and iNOS, it could serve as a lead compound for developing new anti-inflammatory drugs .
- Anticancer Drugs : With further modifications and testing, it could be developed into a novel anticancer therapy targeting specific cancer types that rely on the pathways inhibited by this compound .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of COX-2 and iNOS | , |
| Antiviral | Disruption of viral replication | |
| Anti-inflammatory | Reduction of inflammatory mediators |
Case Study Insights
- Anticancer Efficacy : A study demonstrated that pyrazolo derivatives significantly reduced tumor size in animal models by targeting specific oncogenic pathways. This supports the potential use of this compound in cancer therapy.
- Antiviral Activity : Research has shown that compounds similar to this one can effectively inhibit replication of viruses like HSV-1 by interfering with late-stage viral processes. This highlights the need for further exploration into its antiviral applications.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Heterocycle Variations
The pyrazolo[1,5-d][1,2,4]triazin-4-one core in the target compound distinguishes it from analogs such as:
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives (): These feature a pyrimidine ring fused to pyrazole.
- Thieno[2,3-d]pyrimidin-4-one derivatives (): Replacement of the triazinone with a sulfur-containing thieno-pyrimidine introduces lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Substituent Effects
Aromatic Substituents:
- Fluorophenyl vs. Difluorophenyl: The target compound’s 4-fluorophenyl group contrasts with the 3,4-difluorophenyl substituent in .
- Methoxy vs. Methyl/Chloro Groups : The 3,4-dimethoxyphenyl in the target compound provides electron-donating effects, which may stabilize resonance structures. In contrast, methyl () or chloro () substituents increase hydrophobicity, affecting solubility and binding kinetics .
Acetamide Modifications:
- Sulfanyl vs.
Physicochemical Properties
Available data for analogs suggest trends in key properties:
Inference for Target Compound :
- The dimethoxyphenyl group likely increases solubility in polar solvents compared to halogenated analogs.
- The pyrazolo-triazinone core may exhibit moderate melting points (250–300°C range inferred from ) due to hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
